![molecular formula C₇H₁₁ClN₂S₂ B1140006 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride CAS No. 106139-15-5](/img/structure/B1140006.png)
2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride
Overview
Description
“2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C7H11ClN2S2 . It is also known by several other names such as “2-(2-Pyridyldithio)ethylamine Hydrochloride”, “(S)-2-Pyridylthio cysteamine hydrochloride”, and “S-2-Pyridylthio Cysteamine Hydrochloride” among others .
Molecular Structure Analysis
The molecular structure of “2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride” can be represented by the InChI string: InChI=1S/C7H10N2S2.ClH/c8-4-6-10-11-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H
. The Canonical SMILES representation is C1=CC=NC(=C1)SSCCN.Cl
.
Physical And Chemical Properties Analysis
The molecular weight of “2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride” is 222.8 g/mol . It has a computed XLogP3-AA value of 0.8, indicating its relative hydrophobicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . Its topological polar surface area is 89.5 Ų . The compound has a rotatable bond count of 4 .
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
This compound can be used in the synthesis of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .
Anti-Fibrosis Activity
The synthesized 2-(pyridin-2-yl) pyrimidine derivatives have shown promising anti-fibrotic activities . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Inhibition of Collagen Expression
Compounds synthesized from 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride effectively inhibited the expression of collagen . This property makes them potential candidates for the development of novel anti-fibrotic drugs .
Reduction of Hydroxyproline Content
These compounds also reduced the content of hydroxyproline in cell culture medium in vitro . This indicates their potential in managing conditions associated with excessive hydroxyproline, such as fibrotic diseases .
Gene Delivery Vector
2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride can be used in the synthesis of bioreducible gene delivery vectors . These vectors are capable of self-scavenging the intracellular generated reactive oxygen species (ROS), exhibiting high gene transfection .
6. Preparation of Polythioether Dendron-Branched PEI Conjugate Nanomicelles This compound is used in the preparation of polythioether dendron-branched polyethylenimine (PEI) conjugate nanomicelles . These nanomicelles are prepared via film dispersion method .
properties
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S2.ClH/c8-4-6-10-11-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKLFMRSNLFPRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride |
Synthesis routes and methods
Procedure details
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